molecular formula C12H13BrN2 B3033339 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile CAS No. 1017466-79-3

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile

Cat. No.: B3033339
CAS No.: 1017466-79-3
M. Wt: 265.15 g/mol
InChI Key: NWECANNPNTUNGB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile is an organic compound that features a bromophenyl group and a pyrrolidinyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile typically involves the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Formation of Acetonitrile Moiety: This can be achieved through various methods, such as the reaction of a suitable precursor with cyanide ions.

    Attachment of Pyrrolidinyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetonitrile
  • 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile

Uniqueness

The presence of the bromine atom at the 3-position of the phenyl ring may impart unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(3-bromophenyl)-2-pyrrolidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-11-5-3-4-10(8-11)12(9-14)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWECANNPNTUNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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